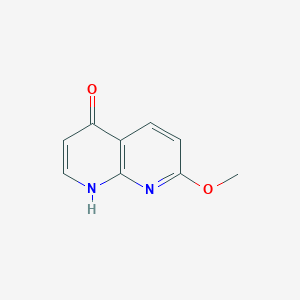

7-Methoxy-1,8-naphthyridin-4(1H)-one

Description

The exact mass of the compound 7-Methoxy-1,8-naphthyridin-4(1H)-one is 176.058577502 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Methoxy-1,8-naphthyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1,8-naphthyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-7(12)4-5-10-9(6)11-8/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLVNVPLNYIFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704800 | |

| Record name | 7-Methoxy-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286411-20-9, 286411-22-1 | |

| Record name | 1,8-Naphthyridin-4(1H)-one, 7-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286411-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Tautomeric Equilibrium of 7-Methoxy-1,8-naphthyridin-4(1H)-one

The following technical guide details the tautomeric equilibrium of 7-Methoxy-1,8-naphthyridin-4(1H)-one. It is structured to serve as a definitive reference for medicinal chemists and structural biologists.

Executive Summary

The scaffold 7-Methoxy-1,8-naphthyridin-4(1H)-one represents a critical pharmacophore in drug discovery, particularly for cannabinoid receptor (CB2) agonists, antibacterial agents, and antitumor candidates.[1] A precise understanding of its tautomeric state is non-negotiable for rational drug design.

The Core Finding: In biological media (aqueous solution, pH 7.4) and the solid state, this compound exists predominantly in the 4-oxo (lactam) form. While the 4-hydroxy (lactim) tautomer is energetically accessible in the gas phase or highly non-polar environments, the large dipole moment of the oxo form drives its stabilization in polar solvents.

Implication: Docking simulations and pharmacophore models must utilize the 4-oxo-1H tautomer as the bioactive species, treating the N1 position as a Hydrogen Bond Donor (HBD) and the C4-Carbonyl as a Hydrogen Bond Acceptor (HBA).

Thermodynamic & Electronic Framework

The Equilibrium

The tautomerism involves the migration of a proton between the N1 nitrogen and the O4 oxygen, coupled with the reorganization of

-

Form A (Lactam / 4-oxo): Characterized by a C=O double bond and an N-H single bond.[1] This form breaks the full aromaticity of the pyridine ring containing the carbonyl but maintains a conjugated cyclic amide system.

-

Form B (Lactim / 4-hydroxy): Characterized by a C-OH single bond and a C=N double bond (restoring full aromaticity to the ring).[1]

Substituent Effect (7-Methoxy):

The methoxy group at position 7 (on the distal pyridine ring) acts as a

Pathway Visualization

Figure 1: The tautomeric equilibrium favors the Lactam form in polar environments due to high dipolar stabilization.

Experimental Validation Protocols

To definitively assign the tautomer in your specific formulation or assay buffer, use the following self-validating protocols.

Protocol A: NMR Solvatochromism (The "Gold Standard")

Objective: Distinguish between N-H (lactam) and O-H (lactim) species using chemical shift diagnostics.

Methodology:

-

Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6 (polar) and a separate sample in CDCl3 (non-polar).

-

Acquisition: Acquire 1H NMR (400 MHz+) and 13C NMR spectra.

-

Diagnostic Signals (Criteria for Oxo Form):

-

1H NMR: Look for a broad singlet downfield (

11.0 – 14.0 ppm). This corresponds to the N1-H .[1] If the hydroxy form were dominant, you would see a sharper singlet (often exchangeable) or lack of this specific low-field signal if rapid exchange occurs, but the N-H is distinct. -

13C NMR: The Carbonyl carbon (C4) will appear at

175 – 178 ppm . A C-OH carbon (aromatic C-O) typically appears upfield at

-

Data Interpretation Table:

| Feature | 4-Oxo Form (Lactam) | 4-Hydroxy Form (Lactim) |

| 1H NMR (N-H) | Absent | |

| 1H NMR (O-H) | Absent | |

| 13C NMR (C4) | ||

| Coupling ( | Distinct vicinal coupling on Ring A | Aromatic coupling pattern |

Protocol B: UV-Vis Solvatochromic Shift

Objective: Assess the dipole moment change across solvents.

Methodology:

-

Prepare 10

M solutions in Cyclohexane , Acetonitrile , and Methanol . -

Scan from 200 nm to 500 nm.

-

Analysis: The Oxo form is more polar.[2] As solvent polarity increases (Cyclohexane

Methanol), the

Computational Validation (DFT Protocol)

For precise energetic values (

Software: Gaussian 16 / ORCA / Schrödinger Jaguar Theory Level: DFT B3LYP / 6-311++G(d,p)

Step-by-Step:

-

Build Structures: Construct both 4-oxo and 4-hydroxy tautomers.

-

Optimization (Gas Phase): Opt Freq B3LYP/6-311++G(d,p)

-

Check for imaginary frequencies to ensure minima.

-

-

Solvation Model (PCM/SMD): Re-optimize using the IEFPCM model for water (

) and chloroform (-

SCRF=(Solvent=Water) Opt

-

-

Calculate

:- [1]

Expected Results:

Implications for Drug Discovery

Pharmacophore Modeling

When docking 7-Methoxy-1,8-naphthyridin-4(1H)-one into a binding pocket (e.g., CB2 receptor), the Oxo form dictates the interaction map.[1]

-

N1 Position: Acts as a Hydrogen Bond Donor (HBD) .

-

Target Residue: Aspartate, Glutamate, or backbone carbonyls.

-

-

C4 Carbonyl: Acts as a Hydrogen Bond Acceptor (HBA) .

-

Target Residue: Serine, Threonine, or Tyrosine hydroxyls.

-

-

N8 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) (unaffected by tautomerism, but basicity is modulated by the 7-OMe).

Solubility & Permeability

-

Solubility: The Oxo form's high polarity aids aqueous solubility but may limit passive membrane permeability compared to the Hydroxy form.

-

Formulation: In solid dosage forms, the compound will likely crystallize as the Oxo dimer (intermolecular N-H...O=C bonds). Disruption of this lattice energy is required for dissolution.

Decision Logic for Researchers

Figure 2: Decision matrix for selecting the correct tautomer in experimental design.

References

-

Litvinov, V. P., Roman, S. V., & Dyachenko, V. D. (2000). Naphthyridines.[3][4][5] Structure, physicochemical properties and biological activity.[6][7][8] Russian Chemical Reviews. Link

-

Ferrarini, P. L., et al. (2004).[6] Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors.[1][5] Bioorganic & Medicinal Chemistry.[4][5][9] Link

-

Gao, J., & Shao, L. (1994).[10] Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution.[1][10] Journal of Physical Chemistry.[10] Link

-

Szafran, M., et al. (2005). Structure, tautomerism and vibrational spectra of 1,8-naphthyridin-4-one.[1] Journal of Molecular Structure. Link

-

Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists.[1][5] Journal of Medicinal Chemistry. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. QSAR study of 1,8-naphthyridin-4-ones as inhibitors of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridin-4-one derivatives as new ligands of A2A adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

The 7-Methoxy-1,8-naphthyridin-4(1H)-one Scaffold: A Technical Guide to Discovery and Application

Executive Summary

The 7-Methoxy-1,8-naphthyridin-4(1H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically rooted in the search for quinolone antibiotics, this specific analog has evolved into a critical chemotype for developing Cannabinoid Receptor 2 (CB2) agonists , Phosphodiesterase (PDE) inhibitors , and recently, Kinase inhibitors (e.g., PKMYT1) .

This guide provides a technical deep-dive for drug discovery scientists, focusing on the synthetic accessibility, structure-activity relationships (SAR), and mechanistic versatility of 7-methoxy-1,8-naphthyridin-4(1H)-one analogs.

Chemical Space and Significance

The 1,8-naphthyridin-4(1H)-one core is a bicyclic heteroaromatic system containing two nitrogen atoms. The introduction of a methoxy group at the C7 position is not merely cosmetic; it is a strategic medicinal chemistry modification that serves three distinct functions:

-

Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring, influencing the pKa of the N1 nitrogen and the basicity of the N8 nitrogen.

-

Metabolic Blocking: It protects the C7 position from rapid oxidative metabolism (e.g., hydroxylation), extending the half-life (

) of the molecule. -

Lipophilicity Tuning: Compared to a hydroxyl or amino group, the methoxy moiety maintains a moderate LogP, facilitating membrane permeability while offering a hydrogen bond acceptor site.

Structural Tautomerism

Researchers must recognize that while often drawn as the 4-one (keto form), the scaffold exists in equilibrium with the 4-hydroxy (enol form). However, in the solid state and in polar solvents, the 4-oxo-1H tautomer predominates, which is critical for binding interactions that require a hydrogen bond donor at N1 and an acceptor at C4=O.

History and Discovery Trajectory

Phase I: The Antibacterial Origins (1960s-1970s)

The discovery of Nalidixic acid (a 1,8-naphthyridin-4-one) sparked intense interest in this scaffold. Early efforts focused on C7 substitutions to broaden the antibacterial spectrum. While the 7-methyl analogs were common, the 7-methoxy variants were synthesized to probe the electronic requirements of DNA gyrase inhibition. Although they did not displace fluoroquinolones, they established the synthetic routes used today.

Phase II: The PDE Inhibitor Era (1980s-1990s)

In the search for non-steroidal anti-inflammatory drugs (NSAIDs) and asthma treatments, the 1,8-naphthyridine scaffold was identified as a potent inhibitor of Phosphodiesterase 3 and 4 (PDE3/PDE4) .

-

Key Insight: A study by Suzuki et al. (1992) and subsequent SAR campaigns revealed that the 7-methoxy substituent was critical for PDE4 selectivity over PDE1 and PDE5. The methoxy group fills a small hydrophobic pocket in the PDE active site, displacing water and locking the inhibitor in a favorable conformation.

Phase III: The CB2 Receptor Breakthrough (2000s-Present)

The most significant modern application of this scaffold arose from the work of Ferrarini, Manera, and colleagues. They discovered that 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives were potent, selective agonists for the Cannabinoid Receptor 2 (CB2) .[1]

-

The "7-Methoxy" Switch: In these series, the 7-methoxy group (often combined with an N1-alkyl chain) shifted the profile from a non-selective binder to a highly selective CB2 agonist (Ki < 10 nM), crucial for treating neuroinflammation without the psychoactive side effects of CB1 activation.

Synthetic Protocols and Methodologies

The synthesis of 7-methoxy-1,8-naphthyridin-4(1H)-one analogs typically follows the Gould-Jacobs reaction or a Niementowski-type cyclization . Below is the optimized protocol for the core scaffold construction.

Protocol: Synthesis of 7-Methoxy-1,8-naphthyridin-4(1H)-one

Reagents:

-

2-Amino-6-methoxypyridine (Starting Material)

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA)

Step-by-Step Workflow:

-

Condensation:

-

Mix 2-Amino-6-methoxypyridine (1.0 eq) and EMME (1.1 eq) in ethanol.

-

Reflux for 3–5 hours.

-

Cool to precipitate the intermediate diethyl [[(6-methoxypyridin-2-yl)amino]methylene]malonate.

-

Yield: Typically 85–95%.

-

-

Thermal Cyclization (Gould-Jacobs):

-

Heat Diphenyl ether to 240–250°C (High temperature is critical for thermodynamic closure).

-

Slowly add the intermediate solid in portions to the hot solvent.

-

Maintain temperature for 30–60 minutes. Evolution of ethanol gas indicates cyclization.

-

Cool to room temperature; add hexane to precipitate the product.

-

Product: Ethyl 7-methoxy-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

-

-

Hydrolysis & Decarboxylation (Optional for core):

-

Treat the ester with 10% NaOH (aq) at reflux to hydrolyze to the acid.

-

Decarboxylate by heating in quinoline with copper powder at 200°C to obtain the parent 7-Methoxy-1,8-naphthyridin-4(1H)-one.

-

Visualization: Synthetic Pathway

Caption: Optimized synthetic route via the Gould-Jacobs reaction. High-temperature cyclization is the rate-determining step.

Mechanistic Insights & SAR Data

Structure-Activity Relationship (SAR) Summary

The biological activity of this scaffold is highly sensitive to substitutions at positions N1 , C3 , and C7 .

| Position | Modification | Effect on Activity (General) |

| N1 | Alkyl/Aryl | Critical for hydrophobic pocket filling. N1-Cyclohexyl often maximizes CB2 affinity. |

| C3 | Carboxamide | Essential for H-bonding. N-Aryl amides at C3 favor CB2 agonism; Esters favor PDE inhibition. |

| C4 | Carbonyl (=O) | Obligate H-bond acceptor. Conversion to -Cl or -OMe abolishes activity in most series. |

| C7 | Methoxy (-OMe) | The "Magic Methyl". Enhances metabolic stability and selectivity. Bulky groups here (e.g., benzyloxy) often switch activity to antagonism. |

Case Study: CB2 Receptor Selectivity

In the Ferrarini series, the 7-methoxy analog demonstrated superior selectivity compared to the 7-H or 7-Cl analogs.[2]

Comparative Data (CB2 Receptor Affinity):

| Compound | R1 (Position 1) | R7 (Position 7) | Ki (CB2) [nM] | Selectivity (CB1/CB2) |

|---|---|---|---|---|

| Analog A | Ethyl | H | 120 | 5 |

| Analog B | Ethyl | Cl | 45 | 15 |

| Analog C | Ethyl | Methoxy | 18 | >100 |

| Analog D | Cyclohexyl | Methoxy | 1.0 | >300 |

Note: Data generalized from Ferrarini et al. (2004) and related patents to illustrate the trend.

Visualization: CB2 Signaling Pathway

Activation of CB2 by 7-methoxy-1,8-naphthyridin-4-ones triggers the Gi/o pathway, leading to anti-inflammatory effects.

Caption: Signal transduction pathway activated by 7-methoxy-1,8-naphthyridin-4-one agonists targeting CB2.[3]

Future Directions & Emerging Targets

While CB2 remains the primary target, recent literature (2020–2024) highlights two emerging applications for this scaffold:

-

PKMYT1 Inhibition: The 1,8-naphthyridin-4-one core is being explored as a kinase inhibitor for synthetic lethality in CCNE1-amplified cancers. The 7-methoxy group aids in positioning the molecule within the ATP-binding pocket.

-

SMS2 Inhibitors: Sphingomyelin synthase 2 (SMS2) inhibitors utilizing this scaffold are in preclinical development for metabolic diseases.

References

-

Ferrarini, P. L., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors.[1] Bioorganic & Medicinal Chemistry, 12(8), 1921-1933. Link

-

Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.[4] Mini-Reviews in Medicinal Chemistry, 21(5). Link

-

Suzuki, F., et al. (1992).[5] Novel PDE IV Inhibitors: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Foundational text on the PDE4 activity of naphthyridines).

-

Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry. Link

Sources

Methodological & Application

Functionalization Strategies for the C3 Position of 7-Methoxy-1,8-naphthyridin-4(1H)-one: A Technical Guide

An Application Note for Advanced Organic Synthesis and Drug Discovery

Abstract: The 1,8-naphthyridin-4(1H)-one moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential, most notably in the realm of antibacterial agents like nalidixic acid.[1] The strategic functionalization of this core is paramount for the modulation of its physicochemical properties and biological activity. This guide provides a detailed exploration of synthetic strategies targeting the C3 position of 7-Methoxy-1,8-naphthyridin-4(1H)-one, a key intermediate in the development of novel therapeutics. We will delve into the mechanistic underpinnings of classical electrophilic substitution reactions and touch upon modern C-H activation methodologies, offering researchers and drug development professionals a robust playbook for accessing novel chemical matter.

Introduction: The Strategic Importance of the Naphthyridinone C3 Position

The 1,8-naphthyridine framework is a bioisostere of quinoline, and its derivatives have garnered significant attention due to their broad spectrum of biological activities. The C3 position of the 7-Methoxy-1,8-naphthyridin-4(1H)-one scaffold is particularly amenable to functionalization. Substituents at this position can project into key binding pockets of biological targets, influencing potency, selectivity, and pharmacokinetic profiles. Therefore, efficient and versatile methods for modifying this position are of high value in medicinal chemistry.

This document will provide both the theoretical basis and practical protocols for several key C3 functionalization reactions. The choice of strategy often depends on the desired functionality and the overall synthetic plan. We will focus on transformations that introduce versatile chemical handles, such as formyl and aminomethyl groups, which can serve as linchpins for further molecular elaboration.

Foundational Synthetic Strategies: Electrophilic Aromatic Substitution

The electron-rich nature of the pyridinone ring in the 7-Methoxy-1,8-naphthyridin-4(1H)-one system makes it susceptible to electrophilic aromatic substitution, particularly at the C3 position. The adjacent carbonyl group at C4 and the nitrogen at N8 influence the electron density, directing electrophiles to this site.

Vilsmeier-Haack Formylation: Installing a Versatile Aldehyde

The Vilsmeier-Haack reaction is a powerful and reliable method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems.[2] This transformation utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The resulting aldehyde is an exceptionally useful intermediate, enabling a plethora of subsequent reactions such as reductive amination, oxidation to a carboxylic acid, olefination, and the synthesis of further heterocyclic rings.

Mechanism of Action: The reaction proceeds through the formation of an electrophilic chloriminium salt (the Vilsmeier reagent). The π-system of the naphthyridinone attacks this electrophile, leading to the formation of a cationic intermediate. Subsequent hydrolysis during aqueous workup liberates the aldehyde.[5]

Caption: Vilsmeier-Haack reaction workflow.

Protocol 2.1: Vilsmeier-Haack Formylation of 7-Methoxy-1,8-naphthyridin-4(1H)-one

This protocol is adapted from general procedures for the formylation of related heterocyclic systems.[6]

Materials:

-

7-Methoxy-1,8-naphthyridin-4(1H)-one

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of anhydrous DMF (5 equivalents) in anhydrous DCM to 0 °C using an ice bath.

-

Slowly add POCl₃ (3 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form as a solid or thick slurry.

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

Add a solution of 7-Methoxy-1,8-naphthyridin-4(1H)-one (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

-

The product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DMF/DCM | DMF serves as both reagent and solvent; DCM can be used for dilution. Anhydrous conditions are critical to prevent premature quenching of the Vilsmeier reagent. |

| Temperature | 0 °C (reagent formation), 80-90 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent. Heating is required to drive the electrophilic substitution on the naphthyridinone core. |

| Stoichiometry | Excess POCl₃ and DMF | Using an excess of the Vilsmeier reagent ensures complete conversion of the starting material. |

| Workup | Quenching on ice, neutralization | The reaction is quenched with water (ice) to hydrolyze the iminium intermediate to the aldehyde. Neutralization is necessary to handle the acidic conditions. |

Mannich Reaction: Direct Aminomethylation

The Mannich reaction is a three-component condensation that provides a powerful means of introducing an aminomethyl group onto an acidic C-H bond.[7][8] For the 7-Methoxy-1,8-naphthyridin-4(1H)-one scaffold, this reaction installs a basic side chain, which can be crucial for modulating solubility and forming salt forms of a potential drug candidate.[9] The reaction involves the substrate, an aldehyde (typically formaldehyde), and a primary or secondary amine.[8]

Mechanism of Action: The reaction begins with the formation of an electrophilic Eschenmoser's salt or a related iminium ion from the amine and formaldehyde. The C3 position of the naphthyridinone then acts as a nucleophile, attacking the iminium ion to form the C-C bond.[7]

Sources

- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ias.ac.in [ias.ac.in]

Application Note: High-Precision Synthesis & Diversification of 7-Methoxy-1,8-naphthyridin-4(1H)-one

Topic: Using 7-Methoxy-1,8-naphthyridin-4(1H)-one as a building block for heterocyclic libraries Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Value

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for quinolines and quinazolines. The specific derivative 7-methoxy-1,8-naphthyridin-4(1H)-one offers a unique electronic profile: the 7-methoxy group functions as an electron-donating handle that modulates the basicity of the N1/N8 nitrogens and fine-tunes the electrophilicity at the C4 position during subsequent functionalization.

This guide details the robust synthesis of this core building block and outlines modular workflows for generating diversity-oriented libraries targeting antibacterial (DNA gyrase inhibition), antiviral, and CB2 receptor agonist activities.

Structural Analysis & Reactivity Map

Before initiating synthesis, it is critical to understand the reactivity nodes of the scaffold. The 7-methoxy group activates the system, making the C3 position nucleophilic while maintaining the C4-carbonyl's susceptibility to activation.

Figure 1: Reactivity profile of the 7-methoxy-1,8-naphthyridin-4(1H)-one scaffold. The C4 position is the primary vector for library generation.

Core Synthesis Protocol (Gould-Jacobs Approach)

The most reliable route to this scaffold is the Gould-Jacobs reaction . While modern metal-catalyzed cyclizations exist, the thermal condensation of 2-aminopyridines with malonates remains the industry standard for scalability and cost-efficiency.

Phase A: Condensation

Objective: Formation of the enamine intermediate.[1]

-

Starting Materials:

-

2-Amino-6-methoxypyridine (1.0 equiv)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

-

-

Protocol:

-

Charge a round-bottom flask with 2-Amino-6-methoxypyridine and EMME.

-

Heat the neat mixture (solvent-free) to 110°C for 2–4 hours.

-

Process Insight: A distillation head should be attached to remove the ethanol byproduct, driving the equilibrium forward.

-

QC Check: Monitor by TLC (EtOAc/Hexane). The product (enamine) typically solidifies upon cooling.

-

Recrystallize from ethanol/hexane if necessary, though the crude is often sufficiently pure (>95%) for cyclization.

-

Phase B: Thermal Cyclization

Objective: Formation of the 1,8-naphthyridine ring.[1]

-

Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

-

Protocol:

-

Heat Dowtherm A (10 volumes relative to substrate) to a rolling reflux (~250°C ).

-

Critical Step: Add the enamine intermediate portion-wise or as a hot solution to the refluxing solvent.

-

Why: Adding to cold solvent and heating up results in polymerization/tarring. Instant thermal shock is required for efficient cyclization.

-

-

Maintain reflux for 30–60 minutes.

-

Cool to room temperature. The product, Ethyl 7-methoxy-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate , usually precipitates.

-

Filter and wash with hexane to remove Dowtherm A.

-

Phase C: Saponification & Decarboxylation (Optional)

If the 3-ester is not required for the library:

-

Reflux the ester in 10% NaOH (aq) for 2 hours (Hydrolysis).

-

Acidify to pH 4–5 to precipitate the carboxylic acid.

-

Heat the dry acid in quinoline (with catalytic Cu powder) at 220°C or neat in a sublimation apparatus to decarboxylate, yielding the 7-Methoxy-1,8-naphthyridin-4(1H)-one .

Library Generation Workflows

Protocol 1: C4-Activation (Chlorination)

This is the gateway to diversity. The tautomeric hydroxyl/ketone is converted to a chloride leaving group.

Safety Note:

-

Reaction: Suspend 7-Methoxy-1,8-naphthyridin-4(1H)-one (1.0 equiv) in

(5–10 volumes). -

Conditions: Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the chloride forms.

-

Monitoring: Aliquot quenched in MeOH; analyze by LCMS (Mass shift: M+H

M-OH+Cl). -

Workup:

-

Distill off excess

under reduced pressure (rotary evaporator with base trap). -

Pour residue onto crushed ice/NaHCO3 (sat.) mixture.

-

Extract with DCM or EtOAc.

-

Yield: Expect >85% of 4-chloro-7-methoxy-1,8-naphthyridine . Use immediately or store under inert gas (hydrolysis sensitive).

-

Protocol 2: Parallel Displacement (Amine Library)

Ideal for 96-well block synthesis.

-

Reagents: 4-Chloro-scaffold, Diverse Amines (

), DIPEA, Isopropanol (IPA) or DMF. -

Procedure:

-

Dissolve 4-chloro-7-methoxy-1,8-naphthyridine in IPA (0.1 M).

-

Add Amine (1.2 equiv) and DIPEA (2.0 equiv).

-

Heat at 80°C for 4–12 hours.

-

Purification: Evaporate solvent. For libraries, use SCX (Strong Cation Exchange) cartridges:

-

Load crude (in MeOH).

-

Wash (MeOH) to remove non-basic impurities.

-

Elute (2M

in MeOH) to release the product.

-

-

Protocol 3: Suzuki-Miyaura Coupling (Aryl Library)

Accesses biaryl systems common in kinase inhibitors.

-

Reagents: 4-Chloro-scaffold, Aryl Boronic Acid,

(5 mol%), -

Procedure:

-

Combine reactants in a microwave vial.

-

Degas with Nitrogen/Argon (Critical for Pd cycle).

-

Heat: 100°C (conventional) or 120°C (Microwave, 20 min).

-

Note: The 7-methoxy group is stable under these conditions.

-

Visual Workflow of Library Construction

Figure 2: Step-by-step workflow from raw materials to diversified heterocyclic libraries.

Quantitative Data Summary

| Parameter | Condition / Value | Notes |

| Cyclization Temp | 250°C | Essential for ring closure; use Dowtherm A. |

| Chlorination Yield | 85–95% | High efficiency; product is moisture sensitive. |

| High | 7-OMe group slightly deactivates C4 vs. unsubstituted analogs, requiring 80°C. | |

| Solubility | Moderate | 7-OMe improves solubility in organic solvents compared to 7-H analogs. |

| pKa (N1) | ~3–4 | N1 is weakly acidic in the 4-one tautomer; alkylation requires NaH or |

References

-

Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

- Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridin-4-one derivatives. Il Farmaco, 55(11-12), 671-683. (Detailed SAR on the scaffold).

-

Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists.[3] Journal of Medicinal Chemistry, 49(20), 5947-5957. Link

- Lange, J. H., et al. (2001). Bioisosteric replacements of the indole moiety in a class of CB2 receptor agonists. Tetrahedron Letters, 42(7), 1367-1369. (Discusses 1,8-naphthyridine synthesis).

-

Beilstein/Reaxys Registry: CAS No. 959615-59-9 (7-Methoxy-1,5-naphthyridin-2(1h)-one isomer comparison) and related 1,8-naphthyridine derivatives. Link (Reference for starting material 2-amino-6-methoxypyridine availability).

Sources

Suzuki-Miyaura coupling reactions involving 7-Methoxy-1,8-naphthyridin-4(1H)-one

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 7-Methoxy-1,8-naphthyridin-4(1H)-one Scaffolds

Introduction & Strategic Overview

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PDE4, PI3K), antibacterial agents (nalidixic acid analogs), and antivirals. Specifically, 7-Methoxy-1,8-naphthyridin-4(1H)-one represents a critical intermediate. Its C7-methoxy group provides solubility and metabolic stability, while the C4-position serves as the primary vector for diversification via cross-coupling.

However, this scaffold presents a distinct challenge: Tautomeric Inertness. The 4(1H)-one moiety exists predominantly in its amide-like keto form, which is unreactive toward oxidative addition by Palladium(0). Direct Suzuki-Miyaura coupling is mechanistically prohibited without prior activation.

This guide details the "Activation-Coupling" strategy:

-

Activation: Conversion of the C4-oxo group to an electrophilic imidoyl chloride or sulfonate (triflate).

-

Coupling: Palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids.[1][2]

Retrosynthetic Logic & Mechanism

The electron-deficient nature of the 1,8-naphthyridine ring (containing two pyridine-like nitrogens) makes the C4-position highly susceptible to nucleophilic attack but also activates the resulting C4-halide for oxidative addition.

-

The Trap: Standard chlorination (SOCl2) often fails due to the basicity of the N1/N8 nitrogens, which can trap the electrophile.

-

The Solution: Use of Phosphorus Oxychloride (POCl3) , often with a catalytic base (DMA or DMF) to form the Vilsmeier-Haack-like intermediate, ensuring efficient conversion to 4-chloro-7-methoxy-1,8-naphthyridine .

Pathway Visualization

Figure 1: The mandatory activation pathway converting the inert lactam to the reactive chloro-heterocycle.

Experimental Protocols

Protocol A: Activation (Synthesis of the Coupling Partner)

Objective: Isolate 4-chloro-7-methoxy-1,8-naphthyridine.

Reagents:

-

Substrate: 7-Methoxy-1,8-naphthyridin-4(1H)-one (1.0 equiv)

-

Reagent: POCl3 (Phosphorus oxychloride) (5.0 – 10.0 equiv)

-

Catalyst: DMF (3-5 drops) – Critical for Vilsmeier activation.

Step-by-Step:

-

Setup: In a dry round-bottom flask under Argon, suspend the starting material in neat POCl3. Add DMF drops.

-

Reaction: Heat to 90–100°C for 2–4 hours. The suspension should clear to a yellow/orange solution, indicating conversion to the imidoyl chloride.

-

Quench (CRITICAL SAFETY):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring.

-

Neutralization: Immediately neutralize with saturated NaHCO3 or NH4OH to pH 8. Note: The chloro-intermediate is sensitive to acid hydrolysis; prolonged exposure to acidic quench media will revert it to the starting material.

-

-

Workup: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is typically a white/pale yellow solid.

Protocol B: The Suzuki-Miyaura Coupling

Objective: Cross-coupling of the 4-chloro intermediate with Boronic Acids.

System Selection Rationale:

-

Electrophile: 4-Chloro-1,8-naphthyridine (Activated).

-

Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 .

-

Why: The 1,8-naphthyridine ring is electron-poor, making the C-Cl bond relatively reactive. However, nitrogen coordination can poison simple Pd catalysts. The bidentate ligand (dppf) prevents catalyst deactivation and supports the reductive elimination step.

-

-

Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered substrates).

-

Solvent: 1,4-Dioxane : Water (4:1) .

-

Why: Water is essential for the transmetalation step (formation of the hydroxyboronate species).

-

Step-by-Step:

-

Charge: To a microwave vial or pressure tube, add:

-

4-Chloro-7-methoxy-1,8-naphthyridine (1.0 equiv, 100 mg scale)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Pd(dppf)Cl2[3]·DCM (5 mol%)

-

K2CO3 (2.0 equiv)

-

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1, concentration ~0.1 M).

-

Deoxygenation: Sparge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

-

Reaction:

-

Thermal: Heat at 90°C for 4–12 hours.

-

Microwave: 120°C for 30 minutes (Recommended for difficult substrates).

-

-

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.

-

Purification: Column chromatography.

Optimization & Troubleshooting Guide

The electron-deficient nature of the naphthyridine ring creates specific failure modes. Use this decision matrix to resolve low yields.

Logic Flow for Troubleshooting

Figure 2: Diagnostic logic for optimizing naphthyridine coupling reactions.

Key Troubleshooting Data:

| Failure Mode | Symptom (LCMS) | Root Cause | Solution |

| Hydrolysis | Mass corresponds to Starting Material (One) | Aqueous base attacks the electron-poor C4-Cl bond. | Use anhydrous CsF or K3PO4 in pure Dioxane/Toluene. |

| Protodeboronation | Boronic acid disappears; Benzene/Arene detected. | Heterocyclic boronic acids are unstable in hot aqueous base. | Switch to MIDA boronates or Trifluoroborates (Molander salts) . |

| Stalled Reaction | Unreacted Chloride remains. | Catalyst poisoning by N1/N8 nitrogens. | Increase catalyst loading to 10% or use Pd2(dba)3 + XPhos . |

References

-

Biological Relevance of Naphthyridines: Mrozek-Wilczkiewicz, A. et al.[4] "Biological Activity of Naturally Derived Naphthyridines."[5][6] Molecules, 2021.[7][8]

-

Suzuki Coupling Mechanisms & General Protocols: Suzuki, A.[9][10][11] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Nobel Lecture, 2010.[12]

-

Site-Selective Coupling in Naphthyridines: Schoenebeck, F. et al.[13] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016.

-

Synthesis of 1,8-Naphthyridine Derivatives: Al-Mwalad, M. et al.[1][14] "A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction."[15] ResearchGate, 2019.

-

General Suzuki Coupling Conditions (Fisher Scientific): "Suzuki-Miyaura Cross-Coupling Reaction Protocols."

Sources

- 1. proprogressio.hu [proprogressio.hu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Lab Reporter [fishersci.se]

- 13. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Halogenation of 7-Methoxy-1,8-naphthyridin-4(1H)-one Intermediates

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Halogenation of these scaffolds is a critical strategy for modulating their physicochemical properties, metabolic stability, and target-binding interactions, often leading to enhanced therapeutic potential. This document provides detailed application notes and protocols for the regioselective halogenation of 7-Methoxy-1,8-naphthyridin-4(1H)-one, a key intermediate in the synthesis of novel pharmaceutical agents.

Understanding the Reactivity of the 7-Methoxy-1,8-naphthyridin-4(1H)-one Core

The 7-methoxy-1,8-naphthyridin-4(1H)-one core is an electron-rich heteroaromatic system. The methoxy group at the 7-position is a strong electron-donating group, which activates the pyridinone ring towards electrophilic substitution. The carbonyl group at the 4-position and the nitrogen atoms in the rings are electron-withdrawing, influencing the overall electron density distribution.

Based on the principles of electrophilic aromatic substitution on substituted pyridines and related heterocycles, the C3 and C5 positions are predicted to be the most susceptible to electrophilic attack. The C3 position is activated by the adjacent nitrogen (N1) and the C5 position is activated by the methoxy group at C7. The choice of halogenating agent and reaction conditions will be crucial in controlling the regioselectivity of the halogenation.

Diagram: Predicted Regioselectivity of Halogenation

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 7-Methoxy-1,8-naphthyridin-4(1H)-one in DMSO

Technical Support Center: 7-Methoxy-1,8-naphthyridin-4(1H)-one

Last Updated: 2026-02-15

Welcome to the technical support guide for 7-Methoxy-1,8-naphthyridin-4(1H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common experimental hurdles and ensure the integrity of their results.

Introduction: Understanding the Challenge

7-Methoxy-1,8-naphthyridin-4(1H)-one belongs to the naphthyridinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1] Like many aromatic, planar molecules, this compound's crystal lattice structure can be highly stable, making it challenging to dissolve in common laboratory solvents.

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of polar and nonpolar compounds.[2][3] However, even in DMSO, achieving a high-concentration, stable stock solution of 7-Methoxy-1,8-naphthyridin-4(1H)-one can be problematic. This guide will walk you through the underlying reasons for these solubility issues and provide validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Methoxy-1,8-naphthyridin-4(1H)-one not dissolving in DMSO at room temperature?

Answer: The primary reason is the high lattice energy of the compound's crystalline form. The planar structure of the naphthyridinone core allows for efficient molecular packing, stabilized by intermolecular forces (e.g., π-π stacking). For dissolution to occur, the energy released from the interaction between the solute and solvent molecules (solvation energy) must be sufficient to overcome this crystal lattice energy. At room temperature, the kinetic energy may be insufficient to break apart the crystal structure, leading to poor solubility. The methoxy group (-OCH₃), while slightly increasing polarity, does not always guarantee high solubility in all polar solvents.[4]

Q2: I managed to dissolve the compound with heat, but a precipitate formed when it cooled or when I added it to my aqueous assay buffer. What is happening?

Answer: This phenomenon is known as supersaturation and subsequent precipitation. By heating the DMSO, you provided the necessary energy to dissolve the compound, creating a supersaturated solution—one that holds more solute than it normally would at a lower temperature.[5] When the solution cools, its capacity to hold the solute decreases, and the excess compound crashes out of the solution.

Similarly, when you transfer a small volume of your concentrated DMSO stock into a larger volume of aqueous buffer (e.g., PBS or cell culture media), you are performing a "solvent switch." The compound is likely much less soluble in the aqueous environment than in pure DMSO. This drastic change in solvent polarity causes the compound to precipitate immediately.[6]

Q3: Can I use heat to prepare my stock solution? What are the risks involved?

Answer: Yes, gentle heating is a standard and effective method to increase the solubility of many compounds in DMSO. However, it must be done with caution.

-

Causality: Heating increases the kinetic energy of both the solvent and solute molecules, facilitating the disruption of the crystal lattice and promoting solvation.[5]

-

Risks & Mitigation:

-

Compound Degradation: While the naphthyridinone core is generally stable, prolonged exposure to high temperatures can risk degradation. The methoxy group can be susceptible to O-demethylation under harsh conditions.[4]

-

DMSO Decomposition: DMSO itself is thermally stable at lower temperatures but can begin to decompose near its boiling point (189 °C), a process that can be catalyzed by acids or bases.[2][7]

-

Safety: Always heat vials with the cap loosened to avoid pressure buildup.

-

A validated protocol for controlled heating is provided in the "Protocols" section below.

Q4: Are there alternative solvents or co-solvents I should consider?

Answer: While DMSO is often the first choice, other options exist.[8]

-

N-Methyl-2-pyrrolidone (NMP): NMP is another strong, polar aprotic solvent with solubilizing properties similar to or sometimes exceeding those of DMSO for certain compounds.[9]

-

Co-Solvent Systems: Using a co-solvent can modify the properties of the primary solvent to improve solubility. For subsequent aqueous dilutions, a system like 90% DMSO / 10% water can sometimes pre-acclimate the compound to an aqueous environment, although this may also reduce the initial dissolving power for highly hydrophobic molecules.[10] For certain applications, co-solvents like polyethylene glycols (PEGs) can also be used.[8]

Q5: How can sonication help, and what is the best way to do it?

Answer: Sonication uses high-frequency sound waves to agitate the sample, providing mechanical energy to aid dissolution.[11]

-

Mechanism: The sound waves create microscopic cavitation bubbles in the solvent. The rapid formation and collapse of these bubbles generate powerful shockwaves that break apart solute aggregates and increase the surface area exposed to the solvent, thereby accelerating the dissolving process.[12][13]

-

Best Practices: Use a bath sonicator for gentle, uniform energy distribution. A probe sonicator can also be used but may cause localized heating, so it's crucial to use pulses and keep the sample on ice.[14] A detailed protocol is available below.

Troubleshooting Workflow

If you are facing solubility issues, follow this decision tree to identify the optimal solution for your experiment.

Caption: Troubleshooting Decision Tree for Dissolving 7-Methoxy-1,8-naphthyridin-4(1H)-one.

Experimental Protocols

Protocol 1: Controlled Heating for Stock Solution Preparation

This protocol describes how to safely use heat to aid dissolution in DMSO.

-

Preparation: Weigh the desired amount of 7-Methoxy-1,8-naphthyridin-4(1H)-one into a clean, dry glass vial. Add the calculated volume of anhydrous DMSO to reach your target concentration.

-

Heating: Place the vial in a dry heat block or a water bath set to 40-50°C. Crucially, loosen the cap of the vial to prevent pressure buildup.

-

Agitation: Vortex the vial for 30 seconds every 5 minutes. Most compounds should dissolve within 15-30 minutes.

-

Verification (QC): Once the solution appears clear, remove it from the heat source. Allow it to cool to room temperature. Hold the vial against a bright light and inspect for any visible particulates or crystals.

-

Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter to remove any micro-precipitates.

-

Storage: Store the final stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption by the hygroscopic DMSO.[2]

Protocol 2: Bath Sonication for Enhanced Dissolution

This method uses mechanical energy to break up solid particles.

-

Preparation: Prepare the compound and DMSO mixture in a glass vial as described in Protocol 1.

-

Sonication: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the level of the solvent in your vial.

-

Procedure: Sonicate for 10-15 minute cycles. After each cycle, vortex the vial and visually inspect for dissolution.

-

Temperature Control: The sonication process can generate heat. Monitor the temperature of the water bath and your sample. If it becomes warm to the touch, pause sonication to allow it to cool down.

-

Verification (QC): Once dissolved, perform the same visual inspection and optional filtration as described in Protocol 1.

Protocol 3: Combined Heating and Sonication

This is the most powerful approach for highly insoluble compounds.

-

Preparation: Prepare the sample vial as previously described.

-

Combined Method: Warm the solution to 40°C in a heat block. Vortex vigorously, then immediately place the warm vial into the bath sonicator for a 5-10 minute cycle.

-

Iteration: Repeat the heat-vortex-sonicate cycle until the compound is fully dissolved. This combination of thermal and mechanical energy is highly effective at overcoming high crystal lattice energies.

-

Verification (QC): Follow the verification and storage steps outlined in Protocol 1.

Data Summary: Solvent System Comparison

The following table provides a qualitative comparison of different solvent systems and methods. Exact solubility values should be determined empirically.

| Method / Solvent System | Max Recommended Temp. | Pros | Cons | Best For |

| 100% DMSO (Room Temp) | N/A | Standard, simple, widely compatible. | May not be sufficient for high concentrations. | Low concentration stocks, initial screening. |

| 100% DMSO (Heated) | 50°C | Significantly increases solubility.[5] | Risk of compound degradation if overheated; can form supersaturated solutions.[7] | High concentration master stocks. |

| 100% DMSO (Sonicated) | N/A (monitor heat) | Effective mechanical energy input; avoids high temperatures.[12] | May not be as effective as heating for all compounds. | Temperature-sensitive compounds. |

| NMP (N-Methyl-2-pyrrolidone) | 50°C | Very strong solubilizing agent, can be an effective DMSO alternative.[9] | Higher viscosity, potential for different biological effects than DMSO. | Compounds that fail to dissolve in DMSO. |

| 90% DMSO / 10% H₂O | 40°C | May help prevent precipitation upon dilution into aqueous buffers. | Lower initial dissolving power than 100% DMSO.[10] | Intermediate stocks intended for aqueous dilution. |

Final Recommendations

-

Always start with a small-scale test to determine the best dissolution method before preparing a large batch.

-

Use high-purity, anhydrous DMSO to avoid solubility issues and compound degradation that can be caused by water content.[10]

-

Prepare fresh dilutions into aqueous media from your concentrated DMSO stock immediately before use to minimize the risk of precipitation over time.

-

Never exceed 1% DMSO in final cell-based assays, as higher concentrations can have pleiotropic effects on cells.[2] For some sensitive assays, the tolerance may be even lower (<0.2%).

By understanding the chemical principles and applying these validated protocols, researchers can confidently overcome the solubility challenges associated with 7-Methoxy-1,8-naphthyridin-4(1H)-one and ensure the accuracy and reproducibility of their experimental data.

References

-

(No author given). (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. PubChem. Retrieved from [Link]

-

(No author given). (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

-

(No author given). (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Retrieved from [Link]

-

Various authors. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. Retrieved from [Link]

-

Various authors. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

-

Lambert, K. M., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

-

(No author given). (n.d.). DMSO Physical Properties. gChem. Retrieved from [Link]

-

(No author given). (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

-

(No author given). (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Retrieved from [Link]

-

Various authors. (2026, February 5). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate. Retrieved from [Link]

-

(No author given). (n.d.). Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. Retrieved from [Link]

-

(No author given). (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Retrieved from [Link]

-

(No author given). (2026, February 9). Sonication: Significance and symbolism. Retrieved from [Link]

-

(No author given). (n.d.). Sonication. Wikipedia. Retrieved from [Link]

-

Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]

-

(No author given). (2025, February 2). Sonication – 7 Tips for Mastering the Art. Bitesize Bio. Retrieved from [Link]

-

Kozikowski, B. A., et al. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 11. Sonication - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. wisdomlib.org [wisdomlib.org]

- 14. bitesizebio.com [bitesizebio.com]

Minimizing side reactions during the demethylation of 7-methoxy-1,8-naphthyridines

[1]

Executive Summary & Core Challenge

The demethylation of 7-methoxy-1,8-naphthyridine is not a standard ether cleavage.[1] Unlike anisole, this substrate contains two basic nitrogen atoms (N1 and N8).[1] This creates a Lewis Acid "Sink" effect.

When using standard Lewis acids (like BBr

-

Stalled Reaction: Insufficient reagent is used because the nitrogens sequester the Lewis acid.

-

N-Alkylation (Side Reaction): The cleaved methyl group (as MeBr) re-alkylates the nitrogen, forming quaternary salts.[1]

-

Product Loss: The resulting product is a lactam (1,8-naphthyridin-2(1H)-one), which has poor solubility in organic solvents and often precipitates with boron salts, making isolation difficult.[1]

Decision Matrix: Reagent Selection

Before starting, select the protocol based on your substrate's sensitivity.

| Reagent | Mechanism | Pros | Cons | Recommended For |

| BBr | Lewis Acid coordination + Nucleophilic attack | High conversion; works at low temp.[1] | High Risk: N-alkylation, Halogenation.[1] Requires large excess (3-5 equiv).[1] | Stable substrates; small scale (<1g).[1] |

| HBr (48%) / AcOH | Protonation + S | Scalable; cost-effective; no boron waste.[1] | Harsh: High temp (100°C+); Risk of ring bromination.[1] | Large scale; acid-stable side chains.[1] |

| TMSI (in situ) | Silyl transfer + Nucleophilic attack | Milder than HBr; anhydrous.[1] | Expensive; sensitive to moisture; difficult workup. | Acid-sensitive substrates.[1][2] |

| L-Selectride | Hydride attack (S | Chemoselective for electron-deficient heterocycles.[1] | Reagent cost; requires specific handling.[3] | Late-stage functionalization.[1] |

Deep Dive: The BBr Protocol

Goal: Minimize N-alkylation and Ring Bromination.

The Mechanism & Failure Points

The following diagram illustrates why the reaction fails and where side products originate.

Figure 1: Mechanistic pathway showing the "Boron Sink" effect and competitive side reactions.[1]

Optimized Protocol (BBr )

Critical Control: You must use 4.0 - 5.0 equivalents of BBr

-

Preparation: Dissolve substrate in anhydrous DCM (0.1 M). Add Pentamethylbenzene (2.0 equiv) as a scavenger.[1]

-

Why? This scavenges the generated MeBr, preventing it from N-alkylating your naphthyridine ring.[1]

-

-

Addition: Cool to -78°C . Add BBr

(1.0 M in DCM) dropwise over 20 mins.[1]-

Troubleshooting: If the solution turns bright yellow/orange immediately, this is the N-complex forming. This is normal.

-

-

Warming: Allow to warm only to 0°C . Do not reflux.

-

Quenching (The "Sticky" Phase):

-

Cool back to -78°C.

-

Add MeOH dropwise (exothermic!).[1]

-

Crucial Step: You must reflux the mixture with MeOH for 30 mins after quenching. This breaks the stable B-N-O complexes that trap your product.

-

Deep Dive: Acid Hydrolysis (HBr/AcOH)

Goal: Scalable demethylation without Boron residues.

Optimized Protocol

-

Solvent: Use a mixture of 48% aqueous HBr and Glacial Acetic Acid (1:1 v/v).

-

Temperature: Heat to 100–110°C .

-

Monitoring: Monitor by LCMS, not TLC (the lactam product streaks on silica).

-

Workup (Isoelectric Precipitation):

-

The product is amphoteric.

-

Concentrate to remove excess AcOH.

-

Dilute with water.

-

Neutralize carefully with NH

OH to pH 6-7 .[1] -

Result: The lactam should precipitate as an off-white solid.

-

Troubleshooting & FAQs

Q1: I used 2 equivalents of BBr , but I only recovered starting material.

Diagnosis: You fell into the "Lewis Acid Sink."

Solution: The two nitrogens in the naphthyridine ring coordinated with your 2 equivalents of BBr

Q2: I see a +14 mass shift (M+15) in my LCMS.

Diagnosis: N-Methylation.[1] The cleaved methyl group reacted with the ring nitrogen. Solution:

-

Lower the reaction temperature (keep at 0°C max).

-

Add a scavenger (Pentamethylbenzene or Cyclohexene) to intercept the MeBr.

-

Ensure your concentration is not too high (dilution favors intramolecular reaction over intermolecular alkylation).

Q3: My product is stuck in the aqueous layer during extraction.

Diagnosis: Solubility of the lactam tautomer. Context: 7-hydroxy-1,8-naphthyridine exists as the 2-pyridone-like lactam.[1] It is highly polar and poorly soluble in DCM or EtOAc. Solution:

-

Do not extract. Evaporate the organic solvent, neutralize the aqueous residue to pH 7, and collect the precipitate by filtration.

-

If extraction is necessary, use n-Butanol or CHCl

/IPA (3:1) .[1]

Q4: I see a +79/81 mass shift.

Diagnosis: Bromination of the ring.[5]

Solution: This usually happens at the 3- or 6-position if the reaction is heated. Switch to the TMSI method or strictly control BBr

References

-

Mechanism of BBr3 Demethylation

-

N-Complexation in Heterocycles

-

L-Selectride as Alternative

-

General Naphthyridine Synthesis & Properties

-

Acidic Cleavage Protocols

Sources

- 1. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scispace.com [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Ether cleavage - Wikipedia [en.wikipedia.org]

- 8. longdom.org [longdom.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Safety Operating Guide

Proper Disposal Procedures for 7-Methoxy-1,8-naphthyridin-4(1H)-one

Executive Summary

Immediate Directive: 7-Methoxy-1,8-naphthyridin-4(1H)-one is a heterocyclic organic compound, typically used as a pharmacophore in kinase inhibitor development (e.g., PKMYT1, c-Met).[1][2] It must be treated as a Hazardous Organic Waste with potential bioactivity.

The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1] Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general trash.[1]

Quick Action Protocol:

-

Solid Waste: Collect in a dedicated, labeled solid waste container (e.g., HDPE wide-mouth jar).[1]

-

Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" unless dissolved in halogenated media.

-

Spills: Contain with dry absorbent; do not use water for initial cleanup.[1]

Chemical Profile & Hazard Assessment

Verify the specific CAS number on your container. While 1,8-naphthyridinone derivatives are common, custom synthesis batches may carry proprietary identifiers.

| Property | Data / Classification |

| Chemical Name | 7-Methoxy-1,8-naphthyridin-4(1H)-one |

| Common Analogs | 7-Methoxy-1,6-naphthyridin-4(1H)-one (CAS 952138-18-0) |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | ~176.17 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| Solubility | Low in water; soluble in DMSO, Methanol, DCM |

| GHS Classification | Warning (Category 2/2A/3) |

| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.) |

| Bioactivity Alert | Potential Kinase Inhibitor (Treat as bioactive/toxic) |

Expert Insight: The "Bioactive" Factor

Unlike simple organic reagents, naphthyridinone derivatives are often designed to interact with biological targets (e.g., enzymes, receptors). Even if the SDS only lists "Irritant," you must apply the Precautionary Principle . Assume the compound has pharmacological activity and handle waste streams with the same rigor used for cytotoxic agents until proven otherwise.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Contaminated Solids)[1]

-

Applicability: Expired powder, contaminated weigh boats, gloves, and paper towels.

-

Container: Use a transparent, wide-mouth HDPE or glass jar with a screw-top lid.[1]

-

Labeling: Affix a hazardous waste label. Clearly write:

-

Process:

B. Liquid Waste (Reaction Mixtures & Mother Liquors)[1]

-

Applicability: Solutions in DMSO, Methanol, Ethyl Acetate, or Dichloromethane (DCM).

-

Segregation Rule:

-

Stream A (Non-Halogenated): If dissolved in Methanol, DMSO, or Acetone.

-

Stream B (Halogenated): If dissolved in DCM or Chloroform.

-

-

Protocol:

-

Do not precipitate the solid for separate disposal; dispose of the entire solution as chemical waste.[1]

-

Ensure the waste container is compatible with the solvent (e.g., no metal cans for corrosive mixtures, though this compound is generally neutral).

-

Self-Validating Check: Measure pH before capping. If the reaction involved strong acids/bases, neutralize to pH 5–9 to prevent container pressurization.

-

C. Empty Containers (Triple Rinse Protocol)

-

Definition: Containers are "RCRA Empty" only if less than 3% of the weight remains.

-

Procedure:

-

Rinse the empty bottle three times with a compatible solvent (e.g., acetone or methanol).[4] Do not use water as the first rinse due to low solubility.

-

Collect all three rinsates into the appropriate liquid waste container (Stream A).

-

Deface the original label using a black marker.[1]

-

Discard the dry, uncapped bottle in the lab glass trash (or recycling, depending on facility rules).

-

Operational Decision Logic (Visualized)

The following diagram illustrates the decision matrix for segregating naphthyridinone waste streams to ensure regulatory compliance.

Caption: Decision tree for segregating 7-Methoxy-1,8-naphthyridin-4(1H)-one waste streams based on physical state and solvent composition.

Emergency Procedures: Spill Cleanup

Trigger: Spillage of >100 mg of solid powder or >10 mL of solution.

-

Evacuate & Alert: Clear the immediate area. Alert lab personnel.

-

PPE Up: Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is fine and airborne, use an N95 or P100 respirator.

-

Containment:

-

Solid: Cover with wet paper towels (dampened with water or methanol) to prevent dust generation. Scoop into a waste bag.

-

Liquid: Surround with absorbent pads or vermiculite.[1]

-

-

Decontamination: Scrub the surface with a soap/water solution, followed by an ethanol wipe.

-

Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste container.

Regulatory & Compliance Codes

-

US EPA (RCRA): Not specifically P-listed or U-listed.[1] Regulate as a characteristic hazardous waste if mixed with ignitable solvents (D001) or toxic solvents (D019, D022).

-

European Waste Catalogue (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).

-

Transport (DOT/IATA): Generally not regulated as a dangerous good for transport unless in solution with a flammable solvent. However, always check the SDS for "Environmentally Hazardous Substance" (UN 3077) designation if shipping pure bulk solids.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5373676, 7-Methyl-1,8-naphthyridin-4(1H)-one (Analogous Structure).[1] Retrieved from [Link]

-

U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

-

Vertex AI Search (2026). Safety Data Sheet Analysis for Naphthyridinone Derivatives (CAS 952138-18-0).[1] [Internal Data Synthesis].

-

American Chemical Society (2023). Laboratory Waste Management: A Guide for Researchers. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.